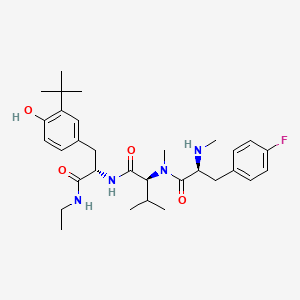

4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

MA-2029, also known as (2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide, is a selective, orally active, and competitive antagonist of the motilin receptor . The motilin receptor is a G-protein coupled receptor that plays a crucial role in gastrointestinal motility .

Mode of Action

MA-2029 competitively inhibits motilin-induced contractions in isolated rabbit duodenal longitudinal muscle strips . It binds to the motilin receptor, preventing motilin from exerting its effect, thereby inhibiting gastrointestinal contractions . This competitive inhibition is selective for the motilin receptor over various other receptors and ion channels .

Biochemical Pathways

The primary biochemical pathway affected by MA-2029 is the motilin-mediated pathway of gastrointestinal motility . By inhib

Analyse Biochimique

Biochemical Properties

MA-2029 plays a significant role in biochemical reactions, particularly as a motilin receptor antagonist . It interacts with the motilin receptor, a G-protein coupled receptor, and inhibits its activity . The nature of these interactions is competitive, meaning that MA-2029 competes with motilin, the natural ligand, for binding to the receptor .

Cellular Effects

MA-2029 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the motilin receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the gastrointestinal tract where the motilin receptor is predominantly expressed .

Molecular Mechanism

The mechanism of action of MA-2029 involves binding to the motilin receptor and preventing its activation by motilin . This can lead to changes in gene expression and cellular responses, particularly in the context of gastrointestinal motility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MA-2029 have been observed to be dose-dependent and time-dependent

Dosage Effects in Animal Models

In animal models, the effects of MA-2029 vary with different dosages . At a dosage of 3 mg/kg, MA-2029 has been shown to significantly inhibit abdominal muscle contractions

Metabolic Pathways

The metabolic pathways that MA-2029 is involved in are not well-characterized. Given its role as a motilin receptor antagonist, it may interact with enzymes or cofactors involved in the motilin signaling pathway .

Méthodes De Préparation

La synthèse de MA-2029 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant une liaison sélective et une inhibition des récepteurs de la motiline .

Analyse Des Réactions Chimiques

MA-2029 subit diverses réactions chimiques, notamment :

Inhibition compétitive : Il inhibe de manière compétitive les contractions induites par la motiline dans des bandes musculaires longitudinales duodénales de lapin isolées

Inhibition de la liaison : Il inhibe de manière concentration-dépendante la liaison de la [125I]motiline aux récepteurs de la motiline dans les tissus musculaires lisses du côlon de lapin et les cellules HEK 293 exprimant les récepteurs de la motiline humaine

Les réactifs et les conditions communs utilisés dans ces réactions comprennent la motiline, l'acétylcholine et la substance P. Les principaux produits formés à partir de ces réactions sont les complexes récepteurs de la motiline inhibés .

Applications de la recherche scientifique

MA-2029 a plusieurs applications de recherche scientifique, notamment :

Troubles gastro-intestinaux : Il est utilisé pour étudier et potentiellement traiter les troubles gastro-intestinaux associés à une motilité gastro-intestinale perturbée

Syndrome du côlon irritable : Il a montré un potentiel prometteur dans des études précliniques pour le traitement du syndrome du côlon irritable.

Sécurité cardiovasculaire : Des recherches ont été menées pour évaluer son profil de sécurité cardiovasculaire, indiquant un risque cardiovasculaire plus faible par rapport à d'autres médicaments similaires.

Mécanisme d'action

MA-2029 exerce ses effets en se liant de manière sélective et compétitive aux récepteurs de la motiline, inhibant ainsi les contractions intestinales induites par la motiline et la douleur viscérale . Les cibles moléculaires impliquées sont les récepteurs de la motiline, et les voies comprennent l'inhibition de l'activité des récepteurs de la motiline, conduisant à une réduction de la motilité gastro-intestinale .

Applications De Recherche Scientifique

MA-2029 has several scientific research applications, including:

Gastrointestinal Disorders: It is used to study and potentially treat gastrointestinal disorders associated with disturbed gastrointestinal motility

Irritable Bowel Syndrome: It has shown promise in preclinical studies for the treatment of irritable bowel syndrome.

Cardiovascular Safety: Research has been conducted to assess its cardiovascular safety profile, indicating lower cardiovascular risk compared to other similar drugs.

Comparaison Avec Des Composés Similaires

MA-2029 est unique en raison de sa forte sélectivité et de son inhibition compétitive des récepteurs de la motiline par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

Cisapride : Un médicament efficace pour le syndrome du côlon irritable, mais avec un risque cardiovasculaire plus élevé.

Érythromycine : Un autre agoniste du récepteur de la motiline, mais avec une activité réceptoriale plus large et une sélectivité moindre

MA-2029 se distingue par son risque cardiovasculaire plus faible et sa sélectivité plus élevée pour les récepteurs de la motiline .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-3-(3-tert-butyl-4-hydroxyphenyl)-1-(ethylamino)-1-oxopropan-2-yl]-2-[[(2S)-3-(4-fluorophenyl)-2-(methylamino)propanoyl]-methylamino]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45FN4O4/c1-9-34-28(38)24(18-21-12-15-26(37)23(16-21)31(4,5)6)35-29(39)27(19(2)3)36(8)30(40)25(33-7)17-20-10-13-22(32)14-11-20/h10-16,19,24-25,27,33,37H,9,17-18H2,1-8H3,(H,34,38)(H,35,39)/t24-,25-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWAJPUTRBIRR-KLJDGLGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC1=CC(=C(C=C1)O)C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC2=CC=C(C=C2)F)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: MA-2029 acts as a selective and competitive antagonist of the motilin receptor. [, ] By binding to this receptor, it blocks the action of motilin, a gastrointestinal hormone responsible for stimulating gastric and intestinal contractions. [, , ] This inhibition of motilin-induced contractions helps to regulate gastrointestinal motility and alleviate symptoms associated with IBS, such as diarrhea and visceral pain. [, , ]

A: Research suggests that the action of MA-2029 is intertwined with ghrelin, another gastrointestinal hormone. While MA-2029 blocks motilin-induced gastric contractions, ghrelin seems essential for these contractions to occur in the first place. [] Studies in Suncus murinus (house musk shrew) showed that blocking the ghrelin receptor with (D-Lys(3))-GHRP-6 inhibited motilin-induced gastric contractions. [] This suggests a synergistic relationship where ghrelin may prime the system, allowing motilin (and subsequently MA-2029) to exert their effects. [] Further research is needed to fully elucidate this interplay.

A: MA-2029 demonstrates a better cardiovascular safety profile compared to Cisapride, another drug used for IBS treatment. [] While both compounds interact with various ion channels at higher concentrations, MA-2029's effect on these channels, such as hERG and calcium channels, occur at concentrations significantly exceeding its therapeutic dose. [] In contrast, Cisapride exhibits QT prolongation potential even at therapeutic concentrations, highlighting a narrower safety margin. []

A: The primary animal model used to investigate the effects of MA-2029 is the Suncus murinus. [, , ] This species exhibits a similar migrating motor complex (MMC) pattern to humans and dogs, making it a valuable model for studying gastrointestinal motility. [, ] Additionally, studies in conscious dogs have been conducted to assess the compound's impact on motilin-induced gastrointestinal motility. []

A: While current research suggests a favorable safety profile for MA-2029, particularly compared to Cisapride, more comprehensive toxicology studies are required. [] This includes investigating potential long-term effects and determining the no observed adverse effect level (NOAEL). []

A: Further research is necessary to fully elucidate the mechanisms of action of MA-2029, its interaction with other gastrointestinal hormones like ghrelin, and its long-term safety profile. [, ] Additionally, clinical trials in humans are crucial to determine its efficacy and safety in treating IBS and exploring potential applications in other gastrointestinal disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.